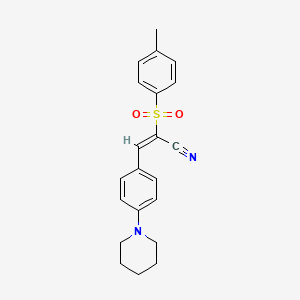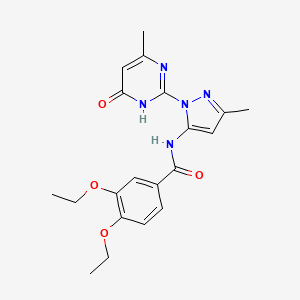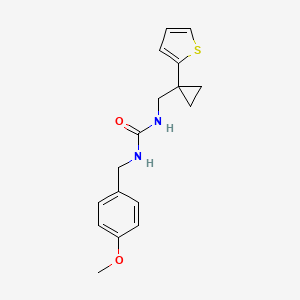
3-(piperidin-4-yl)benzamide HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperidin-4-yl)benzamide hydrochloride, with the CAS Number 2409597-13-1, is a compound that has a molecular weight of 240.73 . It is a solid substance that should be stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 3-(piperidin-4-yl)benzamide hydrochloride is 1S/C12H16N2O.ClH/c13-12(15)11-3-1-2-10(8-11)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2,(H2,13,15);1H . This indicates the presence of a benzamide group attached to a piperidin-4-yl group, along with a hydrochloride group.Physical And Chemical Properties Analysis
3-(Piperidin-4-yl)benzamide hydrochloride is a solid substance with a molecular weight of 240.73 . It should be stored at temperatures between 2-8°C .科学的研究の応用
PBA is used in a variety of scientific research applications. It is a useful reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used as a ligand in coordination chemistry, and as a catalyst in certain organic reactions. Additionally, PBA has been used to study the structure and function of proteins, and it has been used to study enzyme kinetics and drug metabolism.
作用機序
Target of Action
The primary target of 3-(piperidin-4-yl)benzamide HCl is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction results in changes at the molecular level, including the upregulation of downstream target gene p21 .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . The activation of HIF-1α promotes transcription and expression of target genes, accelerating glycolysis in tumor cells and upregulating a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . On the other hand, HIF-1α overexpression in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Result of Action
The result of the compound’s action is the promotion of tumor cell apoptosis . This is achieved through the upregulation of the expression of cleaved caspase-3 , a key executor of apoptosis, and the induction of the expression of the cell cycle inhibitory protein p21 .
Action Environment
The action of this compound is influenced by the hypoxic environment of tumor cells . Hypoxia, a common condition in solid tumors, can enhance the expression of HIF-1α, thereby influencing the compound’s efficacy
実験室実験の利点と制限
The use of PBA in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is easy to synthesize and purify. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use. PBA is insoluble in water, so it must be dissolved in an organic solvent such as ethanol before it can be used. Additionally, it is toxic and should be handled with care.
将来の方向性
There are several potential future directions for the use of PBA. One potential application is in the development of new pharmaceutical drugs, as PBA has been shown to have a variety of effects on the central nervous system. Additionally, PBA could be used to study the structure and function of proteins, and to study enzyme kinetics and drug metabolism. Additionally, PBA could be used to develop new catalysts for organic reactions, and could be used to study the interactions between different molecules. Finally, PBA could be used to develop new materials, such as polymers, for a variety of applications.
合成法
The synthesis of PBA is relatively straightforward and involves the reaction of piperidine and benzamide. The reaction is typically carried out in an aqueous solution at a temperature of around 80°C. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is isolated by precipitation. The resulting compound is then purified by recrystallization and can be used as a reagent or pharmaceutical drug.
特性
IUPAC Name |
3-piperidin-4-ylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-12(15)11-3-1-2-10(8-11)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2,(H2,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGOHHQQTZGGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2949268.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(phenylthio)propanamide](/img/structure/B2949269.png)
![4-[2-(Methylamino)-2-oxoethyl]benzoic acid](/img/structure/B2949272.png)
![(2E)-2-cyano-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2949274.png)


![[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B2949278.png)


![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2949284.png)
![3-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2949286.png)
